(Diphenylmethyl)carbamodithioic acid
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Overview
Description
(Diphenylmethyl)carbamodithioic acid is a member of the dithiocarbamic acids family. It is characterized by the presence of a carbamic acid in which the oxo and hydroxy groups have been replaced by a thiocarbonyl and thiol group, respectively . This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Diphenylmethyl)carbamodithioic acid typically involves the reaction of diphenylmethyl chloride with sodium dithiocarbamate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow methods. This involves the use of microreactors that allow for efficient mixing and rapid heat transfer, resulting in higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: (Diphenylmethyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
(Diphenylmethyl)carbamodithioic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Diphenylmethyl)carbamodithioic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in its antimicrobial and antifungal actions .
Comparison with Similar Compounds
Carbamodithioic acid: A simpler analog with similar chemical properties.
Dithiocarbamic acid: Another member of the dithiocarbamic acids family with comparable reactivity.
Thiocarbamic acid: Shares structural similarities but differs in its reactivity and applications.
Uniqueness: (Diphenylmethyl)carbamodithioic acid is unique due to its diphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as a protecting group in organic synthesis and in the development of pharmaceuticals .
Properties
CAS No. |
62298-82-2 |
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Molecular Formula |
C14H13NS2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
benzhydrylcarbamodithioic acid |
InChI |
InChI=1S/C14H13NS2/c16-14(17)15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16,17) |
InChI Key |
DYKMZARAAUSHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)S |
Origin of Product |
United States |
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